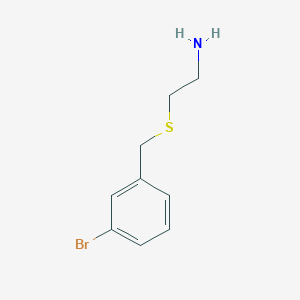

2-(3-Bromo-benzylsulfanyl)-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREYSFLGDTXWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo Benzylsulfanyl Ethylamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.in

A primary strategic disconnection in the retrosynthesis of 2-(3-bromo-benzylsulfanyl)-ethylamine is at the carbon-sulfur (C-S) bond of the thioether linkage. youtube.com This disconnection is logical as thioethers are commonly synthesized via the reaction of a thiol with an electrophilic carbon source, such as an alkyl halide. masterorganicchemistry.com

This disconnection leads to two synthons: a 3-bromobenzyl carbocation and a 2-aminoethanethiolate anion. The corresponding synthetic equivalents for these synthons are 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide) and 2-aminoethanethiol (cysteamine), respectively.

Figure 1: Retrosynthetic Disconnection at the C-S Bond

This approach is advantageous as the starting materials, 3-bromobenzyl bromide and cysteamine (B1669678), are readily available.

An alternative retrosynthetic strategy involves the disconnection of the carbon-nitrogen (C-N) bond of the primary amine. youtube.comyoutube.com This approach considers the formation of the amine as the final key step.

This disconnection yields a 2-(3-bromo-benzylsulfanyl)ethyl carbocation synthon and an ammonia (B1221849) equivalent. A practical synthetic equivalent for the electrophilic fragment would be a 2-(3-bromo-benzylsulfanyl)ethyl halide, such as the corresponding bromide or chloride.

Figure 2: Retrosynthetic Disconnection at the C-N Bond

The target molecule, this compound, is achiral. Therefore, for the synthetic pathways originating from achiral precursors, stereocontrol is not a primary concern.

However, if chiral analogues of the target molecule were to be synthesized, for instance, with stereocenters on the ethylamine (B1201723) backbone, specific strategies would be necessary. For example, starting from a chiral amino alcohol, the stereochemistry could be preserved throughout the synthetic sequence. In the context of the C-S bond formation, if a chiral electrophile were used, the reaction would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center. nih.gov Careful selection of chiral starting materials and reaction conditions would be paramount in such cases.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, the following direct synthesis approaches can be proposed.

This is the most direct and common method for the synthesis of thioethers. masterorganicchemistry.compearson.com The synthesis of this compound can be achieved by the reaction of 3-bromobenzyl bromide with 2-aminoethanethiol (cysteamine). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate. masterorganicchemistry.com

Reaction Scheme 1: Synthesis via C-S Bond Formation

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound via Nucleophilic Substitution

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Sodium Hydroxide (B78521) | Ethanol (B145695) | 25 | 4 | 85 |

| 2 | Potassium Carbonate | Acetonitrile | 80 | 2 | 90 |

| 3 | Sodium Ethoxide | Ethanol | 0 to 25 | 3 | 88 |

Following the C-N disconnection strategy, the ethylamine group can be introduced by the amination of a suitable precursor. A common method for the synthesis of primary amines is the Gabriel synthesis, which avoids the over-alkylation often observed with ammonia. masterorganicchemistry.com This would involve the reaction of potassium phthalimide (B116566) with a 2-(3-bromo-benzylsulfanyl)ethyl halide, followed by hydrazinolysis to release the primary amine.

Reaction Scheme 2: Synthesis via Gabriel Amine Synthesis

Alkylation of Phthalimide:

Hydrazinolysis:

Another effective method is the use of sodium azide (B81097) followed by reduction. pressbooks.publibretexts.org

Reaction Scheme 3: Synthesis via Azide Intermediate

Nucleophilic Substitution with Azide:

Reduction of the Azide:

Common reducing agents for the azide group include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. libretexts.org

Table 2: Hypothetical Comparison of Amination Methods

| Method | Key Reagents | Advantages | Hypothetical Overall Yield (%) |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Avoids over-alkylation, clean reaction | 75-85 |

| Azide Reduction | Sodium azide, LiAlH4 or H2/Pd | High yields, clean reduction | 80-90 |

Multi-Step Convergent and Linear Synthetic Sequences

The construction of this compound can be achieved through both convergent and linear synthetic strategies. Each approach offers distinct advantages in terms of efficiency and modularity.

The synthesis of 3-bromobenzyl bromide can be accomplished from 3-bromotoluene (B146084) via a free-radical bromination reaction. prepchem.comguidechem.com This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by refluxing the mixture. guidechem.com Alternatively, elemental bromine can be used with irradiation by a photolamp. prepchem.com

2-Aminoethanethiol is a commercially available reagent, often supplied as its hydrochloride salt for improved stability. researchgate.netbiosynth.com If a laboratory synthesis is required, it can be prepared through methods such as the reaction of aziridine (B145994) with hydrogen sulfide (B99878) or from 2-bromoethylamine (B90993) hydrobromide.

The final step in the convergent synthesis is the nucleophilic substitution reaction between 3-bromobenzyl bromide and 2-aminoethanethiol. The thiol group of 2-aminoethanethiol is a potent nucleophile and will readily displace the bromide from the benzylic position of 3-bromobenzyl bromide. pearson.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

A linear synthesis , in contrast, involves the sequential modification of a single starting material. A plausible linear route to this compound could also commence with 3-bromobenzyl bromide. This would be followed by a reaction with a protected form of 2-aminoethanethiol, such as N-acetyl-2-aminoethanethiol. The use of a protecting group on the amine functionality can prevent potential side reactions. The final step would then be the deprotection of the amine to yield the target compound. However, given the higher nucleophilicity of the thiol compared to the amine, a direct reaction with 2-aminoethanethiol is often feasible.

Table 1: Comparison of Convergent and Linear Synthetic Approaches

| Feature | Convergent Synthesis | Linear Synthesis |

| Overall Strategy | Synthesis of key fragments followed by assembly | Sequential modification of a starting material |

| Efficiency | Generally higher overall yields | Yields can be lower due to more sequential steps |

| Flexibility | Allows for easy modification of different parts of the molecule | Less flexible for creating analogues |

| Example Starting Materials | 3-bromotoluene and 2-aminoethanethiol | 3-bromobenzyl bromide and a protected 2-aminoethanethiol |

Catalytic Systems for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

The key bond formations in the synthesis of this compound are the carbon-sulfur (C-S) and, conceptually, the carbon-nitrogen (C-N) bond. While the C-N bond is typically pre-formed in the 2-aminoethanethiol precursor, the formation of the C-S bond is a critical step.

The classical method for forming the benzylic C-S bond is through a nucleophilic substitution reaction (SN2 mechanism), which is generally efficient for benzylic halides. However, modern organic synthesis has seen the development of various catalytic systems that can facilitate such bond formations, often under milder conditions and with greater functional group tolerance.

For the formation of the C-S bond, palladium-catalyzed cross-coupling reactions represent a powerful tool. lookchem.com While typically employed for the formation of aryl sulfides from aryl halides and thiols, adaptations of these methods could potentially be applied to benzylic systems. For instance, a palladium complex could catalyze the coupling of a 3-bromobenzyl derivative with a sulfur nucleophile. These reactions often utilize palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands such as Xantphos or DPEphos.

Iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides has also been reported as a method for thioether synthesis, avoiding the need for a terminal reductant. organic-chemistry.org This approach could be a viable alternative for the synthesis of this compound.

It is important to note that for the specific case of reacting a primary benzylic halide like 3-bromobenzyl bromide with a strong nucleophile like a thiol, a catalyst may not be necessary for an efficient reaction. pearson.com The inherent reactivity of the substrates is often sufficient.

Table 2: Potential Catalytic Systems for C-S Bond Formation

| Catalytic System | Description | Potential Applicability |

| Palladium-based Catalysts | Typically involves a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand. lookchem.com | Could be used for coupling a 3-bromobenzyl derivative with a sulfur source, though may be more complex than necessary for this specific transformation. |

| Iron-based Catalysts | Can catalyze the coupling of benzyl halides with disulfides. organic-chemistry.org | Offers an alternative route that avoids the use of free thiols. |

| Indium Triiodide | Has been shown to catalyze the substitution of acetoxy groups with thiosilanes to form thioethers. organic-chemistry.org | Could be adapted for the reaction of a suitably functionalized benzyl precursor. |

Optimization of Reaction Parameters and Conditions for Yield Enhancement and Selectivity

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction parameters is crucial. This is particularly true for the key nucleophilic substitution step where the C-S bond is formed.

Solvent: The choice of solvent can significantly influence the rate and outcome of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. pearson.com

Base: The addition of a base is necessary to deprotonate the thiol group of 2-aminoethanethiol, forming the more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt). The stoichiometry of the base should be carefully controlled; typically, one equivalent is sufficient. Using a weaker base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) might be possible but could lead to slower reaction rates.

Temperature: The reaction temperature is another critical parameter. While many SN2 reactions with reactive electrophiles like benzylic bromides can proceed at room temperature, gentle heating may be required to ensure the reaction goes to completion in a reasonable timeframe. However, excessive temperatures should be avoided to minimize potential side reactions, such as elimination or over-alkylation of the amine.

Stoichiometry of Reactants: The molar ratio of the reactants can also affect the outcome. Using a slight excess of one of the reactants, typically the less expensive or more easily removed one, can help drive the reaction to completion. However, in the case of 2-aminoethanethiol, using a large excess could potentially lead to the formation of a bis-alkylated product at the amine nitrogen, although this is less likely given the higher reactivity of the thiol.

Reaction Time: The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to the formation of degradation products.

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.

Table 3: Key Parameters for Optimization of the S-Alkylation Reaction

| Parameter | Influence on the Reaction | Typical Conditions/Considerations |

| Solvent | Affects reaction rate and solubility of reactants. | Polar aprotic solvents (e.g., DMF, DMSO, acetone) are often effective. |

| Base | Deprotonates the thiol to form the more reactive thiolate. | Strong bases like NaOH or KOH are commonly used. Stoichiometry is important. |

| Temperature | Influences the reaction rate. | Often proceeds at room temperature, but gentle heating may be beneficial. |

| Reactant Stoichiometry | Can drive the reaction to completion. | Near equimolar amounts or a slight excess of one reactant. |

| Reaction Time | Determines the extent of conversion. | Monitored by techniques like TLC to ensure completion without product degradation. |

Chemical Reactivity and Functional Group Transformations of 2 3 Bromo Benzylsulfanyl Ethylamine

Reactions Involving the Bromine-Substituted Aromatic Ring

The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. wikipedia.orgnih.gov The bromine atom in 2-(3-bromo-benzylsulfanyl)-ethylamine serves as an excellent handle for these transformations. The primary amine and thioether moieties within the molecule are generally tolerated under many cross-coupling conditions, although the amine may require protection in certain cases to prevent side reactions or catalyst deactivation.

Suzuki-Miyaura Reaction: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov For the target molecule, a Suzuki-Miyaura coupling would replace the bromine atom with an alkyl, alkenyl, or aryl group. The reaction is typically catalyzed by a palladium(0) species, generated in situ, and requires a base to facilitate the transmetalation step. nih.gov Bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity, especially for less reactive aryl chlorides, and are also effective for aryl bromides. nih.govresearchgate.net

| Parameter | Typical Reagents and Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos, CataCXium A, PPh₃ |

| Boron Reagent | Arylboronic acids, Alkylboronic esters |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N |

| Solvent | Toluene, Dioxane, 2-MeTHF, Water |

| Temperature | Room Temperature to Reflux |

Sonogashira Coupling: The Sonogashira reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov Applying this reaction to this compound would introduce an alkynyl substituent at the 3-position of the phenyl ring.

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂/PPh₃ |

| Copper Co-catalyst | CuI (in conventional method) |

| Alkyne | Terminal Alkynes (e.g., phenylacetylene) |

| Base | Et₃N, Piperidine |

| Solvent | DMF, THF, Toluene |

| Temperature | Room Temperature to 100 °C |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines. wikipedia.orgyoutube.com While the substrate already contains a primary amine, the bromine atom could be used to introduce a secondary or tertiary amine, or even an aniline (B41778) derivative, at the aromatic ring. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. youtube.com The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org

| Parameter | Typical Reagents and Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos, BrettPhos |

| Amine | Primary or Secondary Amines, Anilines |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | Room Temperature to Reflux |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a more reactive organometallic species. wikipedia.org In the case of this compound, the aryl bromide can be treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This process exchanges the bromine atom for a lithium atom, generating a highly nucleophilic aryllithium intermediate.

This intermediate can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to install a wide range of functional groups. A significant challenge in performing this reaction on the target molecule is the presence of the acidic N-H protons of the primary amine. These protons would be readily deprotonated by the alkyllithium reagent, consuming at least one equivalent of the base and potentially leading to complications. To circumvent this, the amine functionality is often protected with a suitable group (e.g., Boc) before the exchange reaction. Alternatively, specific reagent combinations, such as isopropylmagnesium chloride followed by n-butyllithium, have been developed to perform halogen-metal exchange on substrates bearing acidic protons under less cryogenic conditions. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.comnih.gov

The structure of this compound lacks such activating groups. The bromine atom is on a relatively electron-neutral phenyl ring, making it unreactive towards a classical SNAr pathway under standard conditions. Forcing a substitution reaction would likely require harsh conditions, such as very high temperatures and extremely strong nucleophiles (e.g., sodium amide). youtube.com Under such conditions, the reaction may proceed through a highly reactive "benzyne" intermediate via an elimination-addition mechanism, which could lead to a mixture of products where the incoming nucleophile adds not only at the original position of the bromine but also at the adjacent carbon. youtube.comyoutube.com

Transformations of the Primary Ethylamine (B1201723) Functionality

The primary amine group is a versatile nucleophilic center that can readily undergo a variety of transformations to generate diverse derivatives.

The primary amine of this compound can be easily acylated to form stable amide derivatives. This is a common and high-yielding reaction. Acylation can be achieved using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with a coupling reagent.

Using Acid Chlorides or Anhydrides: Reaction with an acid chloride (R-COCl) or acid anhydride (B1165640) ((R-CO)₂O) is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct.

Using Carboxylic Acids: Direct coupling with a carboxylic acid (R-COOH) requires the use of a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

These reactions allow for the introduction of a wide array of R-groups, significantly modifying the steric and electronic properties of the original molecule.

| Acylating Agent | Typical Base/Coupling Reagent | Solvent | Product |

| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or THF | N-acetyl derivative |

| Benzoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or THF | N-benzoyl derivative |

| Acetic Anhydride | Triethylamine or Pyridine | Dichloromethane (DCM) or THF | N-acetyl derivative |

| Carboxylic Acid | EDC, DCC, HATU | DMF or DCM | N-acyl derivative |

The nitrogen atom of the primary amine can also be functionalized through alkylation to form secondary or tertiary amines.

Direct Alkylation: The primary amine can act as a nucleophile and react with alkyl halides (R-X) in an SN2 reaction. A significant drawback of this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions can favor mono-alkylation, but mixtures are common.

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. researchgate.net This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding secondary or tertiary amine. This method is highly efficient and avoids the issue of over-alkylation common in direct alkylation. researchgate.net

Modifications and Reactions of the Thioether Linkage

The thioether linkage is a crucial and reactive component of the this compound molecule, susceptible to both oxidation and cleavage, providing pathways to a range of derivative compounds.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether bridge of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can be useful in modulating its biological activity or in further synthetic manipulations. The presence of the amine group requires careful selection of oxidizing agents to avoid side reactions. nih.govmsu.edu

Controlled oxidation to the sulfoxide can typically be achieved using mild oxidizing agents. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.gov Other reagents such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed, with careful control of stoichiometry and reaction conditions to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. masterorganicchemistry.com The presence of an amide group in proximity to a thioether has been shown to influence the oxidation potential, a factor that could be relevant for N-acylated derivatives of the target molecule. acs.org

Further oxidation of the sulfoxide to the corresponding sulfone requires more forcing conditions or more powerful oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, sometimes with a suitable catalyst, are commonly used for this purpose. researchgate.net The resulting sulfone introduces a highly polar and sterically demanding group, which can have a profound impact on the molecule's properties.

Table 1: Representative Conditions for Thioether Oxidation

| Transformation | Reagent(s) | Solvent(s) | Temperature (°C) | Product |

| Thioether to Sulfoxide | H₂O₂ (1.1 eq.), Acetic Acid | Acetonitrile | Room Temp. | This compound-S-oxide |

| Thioether to Sulfoxide | m-CPBA (1.1 eq.) | Dichloromethane | 0 to Room Temp. | This compound-S-oxide |

| Sulfoxide to Sulfone | H₂O₂ (excess), Acetic Acid | Acetonitrile | Reflux | This compound-S,S-dioxide |

| Sulfoxide to Sulfone | KMnO₄ | Acetone (B3395972)/Water | Room Temp. | This compound-S,S-dioxide |

Note: The reaction conditions presented are based on general procedures for the oxidation of thioethers and may require optimization for this compound.

Desulfurization Reactions

The carbon-sulfur bonds of the thioether linkage in this compound can be cleaved through desulfurization reactions, a process that removes the sulfur atom from the molecule. A widely used and effective method for this transformation is treatment with Raney Nickel. organicreactions.orgwikipedia.orgmasterorganicchemistry.com This reaction typically proceeds with concomitant hydrogenation, replacing the C-S bonds with C-H bonds. chem-station.com

In the case of this compound, desulfurization with Raney Nickel would be expected to yield 1-bromo-3-propylbenzene (B1339706) and ethylamine. The reaction involves the hydrogenolysis of both the benzyl-sulfur and the ethyl-sulfur bonds. ias.ac.in The conditions for Raney Nickel desulfurization can vary, but it is often carried out in a protic solvent like ethanol (B145695) at room temperature or with gentle heating. britannica.com It is important to note that under certain conditions, Raney Nickel can also effect the reduction of other functional groups, including the bromine atom on the aromatic ring, although C-Br bonds are generally more robust than C-S bonds to these conditions.

Table 2: Expected Products of Desulfurization with Raney Nickel

| Starting Material | Reagent | Expected Products |

| This compound | Raney Nickel | 1-Bromo-3-propylbenzene, Ethylamine |

Note: The efficiency and product distribution of the desulfurization reaction can be influenced by the activity of the Raney Nickel and the specific reaction conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromo Benzylsulfanyl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2-(3-Bromo-benzylsulfanyl)-ethylamine is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-bromobenzyl group and the aliphatic protons of the ethylamine (B1201723) chain. The bromine atom, being electron-withdrawing, will influence the chemical shifts of the aromatic protons.

The aromatic region (typically δ 7.0-7.6 ppm) is expected to show four signals for the four protons on the benzene (B151609) ring. The proton at the C2 position, adjacent to the bromine, would likely appear as a singlet or a narrow triplet. The proton at C6, flanked by a hydrogen and the brominated carbon, would likely be a doublet of doublets. The protons at C4 and C5 would also present as complex multiplets due to their coupling with adjacent protons.

The aliphatic region will feature signals for the benzylic methylene (B1212753) group (-S-CH₂ -Ar), the methylene group adjacent to the sulfur (-CH₂ -S-), and the methylene group adjacent to the amine (-CH₂ -NH₂). The benzylic protons are expected to appear as a sharp singlet around δ 3.7 ppm. The two ethylamine methylene groups would appear as triplets around δ 2.7-2.9 ppm, due to coupling with each other. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H (C2) | ~7.4 | Singlet (or narrow triplet) | Deshielded by adjacent Br and benzyl (B1604629) group. |

| Aromatic H (C4, C5, C6) | 7.1 - 7.3 | Multiplets | Complex splitting patterns due to ortho and meta coupling. |

| Benzylic CH₂ | ~3.7 | Singlet | Adjacent to the sulfur atom and aromatic ring. |

| -S-CH₂- | ~2.7 | Triplet | Coupled to the adjacent -CH₂-NH₂ group. |

| -CH₂-NH₂ | ~2.9 | Triplet | Coupled to the adjacent -S-CH₂- group. |

| -NH₂ | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, eight distinct carbon signals are anticipated.

The aromatic region (δ 120-140 ppm) will show six signals. The carbon atom directly bonded to the bromine (C3) is expected to have a chemical shift around δ 122 ppm. The ipso-carbon (C1), attached to the benzyl-sulfanyl group, would be found around δ 140 ppm. The remaining four aromatic carbons will have shifts influenced by their position relative to the substituents.

In the aliphatic region, the benzylic carbon (-S-C H₂-Ar) is predicted to appear around δ 36 ppm. The carbon adjacent to the sulfur (-C H₂-S-) would likely be found near δ 33 ppm, while the carbon bonded to the nitrogen (-C H₂-NH₂) is expected at a slightly more downfield position, around δ 41 ppm, due to the higher electronegativity of nitrogen compared to sulfur. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (-CH₂S-) | ~140 |

| Aromatic C3 (-Br) | ~122 |

| Aromatic C2, C4, C5, C6 | 125 - 131 |

| Benzylic CH₂ | ~36 |

| -S-CH₂- | ~33 |

| -CH₂-NH₂ | ~41 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. emerypharma.comsdsu.edu A key correlation would be observed between the two methylene groups of the ethylamine chain (-S-CH₂- and -CH₂-NH₂), confirming their adjacent positions. emerypharma.com Correlations between the aromatic protons would also help in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. columbia.edu It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the benzylic CH₂, the two ethylamine CH₂ groups, and the aromatic CH groups. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the benzylic protons to the aromatic carbons (C1, C2, C6) and the sulfur-adjacent ethylamine carbon (-S-CH₂-). Protons on the ethylamine chain would show correlations to the adjacent carbons, further solidifying the structure. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. While less critical for a flexible molecule like this, it could show correlations between the benzylic protons and the aromatic protons on the same side of the ring, helping to confirm their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity at m/z 261 and 263.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A primary fragmentation pathway would be the cleavage of the C-S bond, leading to the formation of the 3-bromobenzyl cation (m/z 169/171), which would be a very prominent peak. Another significant fragmentation would be the cleavage of the C-C bond in the ethylamine chain, resulting in a fragment containing the amino group. docbrown.info Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of an ion at m/z 30 ([CH₂=NH₂]⁺). docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 261 / 263 | [C₉H₁₂BrNS]⁺ (Molecular Ion) | Isotopic pattern due to Bromine (¹:¹ ratio). |

| 169 / 171 | [C₇H₆Br]⁺ (3-bromobenzyl cation) | Resulting from C-S bond cleavage. Expected to be a major peak. |

| 182 | [C₉H₁₁NS]⁺ | Loss of Bromine radical from the molecular ion. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of Br from the bromobenzyl cation. |

| 30 | [CH₄N]⁺ | Alpha-cleavage adjacent to the amine group. docbrown.info |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

The spectrum of this compound would show several key absorption bands. The N-H stretching of the primary amine group would appear as a medium intensity, broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring typically show multiple sharp bands in the 1450-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending in the 680-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring (in this case, meta-substitution). A strong band corresponding to the C-Br stretch is expected in the lower frequency region, typically around 550-650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 550 - 650 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to analogues or as a future methodology)

While NMR, MS, and IR provide a comprehensive picture of the molecular structure in solution or the gas phase, X-ray crystallography offers the definitive determination of the atomic arrangement in the solid state. columbia.edu This technique would provide precise bond lengths, bond angles, and conformational information.

To date, a crystal structure for this compound itself has not been reported in the public domain. However, the crystal structures of analogous compounds, such as 2-[3,5-bis(trifluoromethyl)benzylsulfanyl]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, have been determined. researchgate.net These related structures reveal key conformational features of the benzylsulfanyl moiety that would likely be conserved. researchgate.net Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its three-dimensional structure, including the torsion angles of the flexible ethylamine and benzyl groups, and any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of 2 3 Bromo Benzylsulfanyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Bromo-benzylsulfanyl)-ethylamine, DFT calculations would typically be performed using a basis set such as B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. epstem.netresearchgate.net

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable conformation of the molecule. nih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimized structure provides a clear three-dimensional representation of the molecule.

Electronic Structure: Once the geometry is optimized, the electronic properties can be calculated. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. nih.govnih.gov These maps are valuable for identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Vibrational Analysis: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. nih.gov Each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms within the this compound molecule.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretching |

| ν(C=C) | 1600 | Aromatic C=C stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-S) | 700 | C-S stretching |

| ν(C-Br) | 650 | C-Br stretching |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a good electrophile. A hypothetical set of calculated frontier orbital energies and reactivity descriptors for this compound is shown in the table below.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.80 |

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the minimum energy path from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. nih.gov

The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For example, one could simulate the S-alkylation reaction to form the parent molecule or subsequent reactions involving the amine group.

Conformational Analysis and Exploration of Energy Minima

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface scan. nih.gov

For this compound, important dihedral angles to consider would be those around the C-S and C-C bonds of the ethylamine (B1201723) side chain. The results of a potential energy surface scan can reveal the global energy minimum, corresponding to the most populated conformation, as well as other local energy minima. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

In Silico Scaffold Design Principles and Similarity Searching Methodologies

The molecular structure of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico methods play a pivotal role in this process.

There are two main approaches to in silico scaffold design: ligand-based and structure-based methods. nih.govresearchgate.net

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with the this compound scaffold, one could use similarity searching to identify other known active compounds with similar features. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can then be employed to guide the design of new, more potent analogs. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. nih.gov This approach involves docking the this compound scaffold, or derivatives thereof, into the active site of the target. nih.gov Molecular docking simulations predict the preferred binding orientation and affinity of the molecule. nih.gov The insights gained from these simulations can guide modifications to the scaffold to improve its binding affinity and selectivity. For example, the bromo-substituent or the ethylamine side chain could be modified to enhance interactions with specific amino acid residues in the binding pocket.

By combining these computational approaches, it is possible to rationally design novel molecules based on the this compound scaffold for a wide range of applications.

A comprehensive search of available scientific literature and databases has revealed no specific computational chemistry, molecular modeling, or scaffold hopping studies focused on the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and an in-depth analysis on the "Application of Scaffold Hopping Strategies for Structural Novelty Generation" for this particular molecule as no published research appears to exist on this topic.

Further research on related compounds or broader chemical classes might yield insights into potential computational studies, but any such discussion would fall outside the strict focus on "this compound" as requested.

Utility As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Construction of Diverse Organic Molecules

The utility of 2-(3-bromo-benzylsulfanyl)-ethylamine as a precursor stems from the reactivity of its primary amine and the bromo-aryl moiety. The nucleophilic primary amine can readily undergo a variety of transformations, including acylation, alkylation, reductive amination, and sulfonylation, to generate a diverse set of derivatives.

Simultaneously, the bromine atom on the phenyl ring serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this single precursor. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with various amines can be employed to introduce a wide range of substituents at the 3-position of the benzyl (B1604629) group. This dual reactivity allows for a modular approach to synthesis, where both ends of the molecule can be independently or sequentially modified to build complex target molecules.

Table 1: Potential Cross-Coupling Reactions Utilizing the Bromo-Aryl Moiety

| Reaction Name | Coupling Partner | Resulting Linkage | Example Product Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl-Aryl) | 2-(3-Aryl-benzylsulfanyl)-ethylamine |

| Sonogashira Coupling | R-C≡CH | C-C (Aryl-Alkyne) | 2-(3-Alkynyl-benzylsulfanyl)-ethylamine |

| Heck Coupling | R-CH=CH₂ | C-C (Aryl-Alkene) | 2-(3-Alkenyl-benzylsulfanyl)-ethylamine |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | 2-(3-Amino-benzylsulfanyl)-ethylamine |

| Stille Coupling | R-Sn(Bu)₃ | C-C (Aryl-Aryl/Vinyl) | 2-(3-Aryl/Vinyl-benzylsulfanyl)-ethylamine |

Role in the Synthesis of Complex Heterocyclic Ring Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound is an ideal starting material for the synthesis of complex heterocyclic systems, particularly those containing nitrogen and sulfur. The bifunctional nature of the molecule—a nucleophilic amine at one end and an aryl halide suitable for cyclization reactions at the other—enables various synthetic strategies.

Intramolecular cyclization pathways can be designed where the amine, or a derivative thereof, acts as an internal nucleophile. For example, following a cross-coupling reaction that introduces a suitable electrophilic group onto the aromatic ring, the terminal amine can attack this new site to form a medium or large-sized ring. Conversely, the amine can be transformed into a group that subsequently participates in a cyclization reaction involving the C-Br bond, such as in a palladium-catalyzed intramolecular amination. This approach can lead to the formation of benzothiazepine (B8601423) or other related nitrogen- and sulfur-containing fused ring systems. The thioether itself can also participate in cyclization reactions under specific conditions, further expanding the range of accessible heterocycles. The synthesis of heterocyclic compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials. nih.gov

Integration into Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), which combine three or more reagents in a one-pot fashion to create a final product containing portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The primary amine of this compound makes it an excellent component for several well-known MCRs.

In the Ugi four-component reaction, for example, this compound can serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to produce complex peptide-like structures. researchgate.net Similarly, it can participate in the Petasis borono-Mannich reaction with an aldehyde and a vinyl- or aryl-boronic acid. The products of these MCRs incorporate the entire this compound framework, which can then be further modified using the bromo-aryl handle for subsequent diversification, creating vast libraries of structurally diverse compounds from simple starting materials. nih.gov

Table 2: Illustrative Ugi Four-Component Reaction

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

|---|---|---|---|---|

| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide |

| This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | α-Acylamino amide |

| This compound | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | α-Acylamino amide |

Development of Novel Molecular Scaffolds and Analogues Based on the this compound Framework

The true synthetic power of this compound is realized when its various reactive sites are utilized in combination to develop novel molecular scaffolds. The core framework, defined by the thioether linkage and the meta-substituted aromatic ring, provides a distinct three-dimensional geometry. Synthetic strategies can be devised to build upon this framework, creating analogues for various applications, such as drug discovery and materials science.

For example, a synthetic route could begin with an MCR to elaborate the amine terminus, followed by a palladium-catalyzed cross-coupling reaction at the bromine position. The thioether could then be oxidized to a sulfoxide (B87167) or sulfone to alter the electronic properties and hydrogen bonding capacity of the molecule. This combinatorial approach allows for the systematic modification of three key regions of the molecule: the amine, the aromatic ring, and the sulfur linkage. This strategy facilitates the creation of compound libraries for screening purposes and the development of structure-activity relationships (SAR). The synthesis of novel scaffolds is a key objective in medicinal chemistry, aiming to produce new hybrid molecules with desired biological activities. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of chiral derivatives of 2-(3-Bromo-benzylsulfanyl)-ethylamine represents a significant area of future research. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.

Chiral Auxiliaries: One potential route involves the use of chiral auxiliaries. For instance, a chiral auxiliary could be attached to the ethylamine (B1201723) moiety to direct the stereoselective introduction of the benzylsulfanyl group. Subsequent removal of the auxiliary would yield the desired chiral product.

Catalytic Asymmetric Synthesis: A more elegant and atom-economical approach is the use of chiral catalysts. For example, a metal-catalyzed asymmetric reaction could be employed to form the carbon-sulfur bond. Chiral ligands complexed to a metal center can create a chiral environment that favors the formation of one enantiomer over the other. Research into vanadium-based catalysts has shown promise in asymmetric cross-coupling reactions, which could be adapted for this purpose. nih.gov

Enzymatic Resolution: Biocatalysis offers another avenue for obtaining chiral derivatives. Enzymes such as lipases or proteases could be used to selectively react with one enantiomer in a racemic mixture of a precursor, allowing for the separation of the desired enantiomer.

The successful development of these asymmetric routes would enable detailed studies into the stereospecific interactions of the chiral derivatives with biological targets.

Implementation in Automated Synthesis and Flow Chemistry Methodologies

To meet the demands for rapid synthesis and screening of compound libraries, as well as for scalable production, automated synthesis and flow chemistry are becoming indispensable tools in modern organic chemistry. nih.govbeilstein-journals.org

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with minimal human intervention. chemrxiv.org A potential automated synthesis of this compound could involve a sequence where 3-bromobenzyl bromide is first reacted with a protected cysteamine (B1669678) derivative on a solid support, followed by cleavage and deprotection to yield the final product. This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govjst.org.in A telescoped flow process for this compound could be envisioned where 3-bromotoluene (B146084) is first brominated in one reactor, and the resulting 3-bromobenzyl bromide is immediately reacted with cysteamine in a second reactor. nih.gov This would eliminate the need for isolation and purification of the intermediate benzyl (B1604629) bromide, which is often a lachrymator.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by running longer |

| Safety | Handling of unstable intermediates | In-situ generation and consumption |

| Process Control | Difficult to control exotherms | Precise temperature and pressure control |

The integration of these methodologies would significantly accelerate the research and development timeline for this class of compounds.

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

The complexity of organic synthesis has led to the development of computational tools to aid in the design of synthetic routes. Machine learning (ML) and artificial intelligence (AI) are at the forefront of this revolution. engineering.org.cn

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule by analyzing vast databases of known reactions. chemrxiv.orgnih.gov For this compound, such a tool could identify multiple disconnection strategies, potentially uncovering novel and more efficient routes than those conceived by human chemists. arxiv.org These models can be template-based, relying on known reaction types, or template-free, allowing for the discovery of entirely new transformations. chemrxiv.org

Reaction Optimization: Once a synthetic route is proposed, ML algorithms can be used to optimize reaction conditions. By analyzing experimental data, these models can predict the optimal temperature, solvent, catalyst, and stoichiometry to maximize yield and minimize byproducts. This approach, known as 'self-optimizing reactors', can significantly reduce the number of experiments required to develop a robust synthetic process. beilstein-journals.org

Feasibility Scoring: Advanced models can also provide a "feasibility score" for proposed reactions, helping chemists to prioritize routes that are more likely to succeed in the lab. arxiv.org This predictive capability is invaluable for saving time and resources.

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

The ability to monitor chemical reactions in real-time provides crucial insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities. This is essential for effective process control and optimization.

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reaction vessels (both batch and flow) to provide continuous data on the concentration of reactants, products, and intermediates. For the synthesis of this compound, in-situ FTIR could be used to monitor the disappearance of the S-H stretch of a thiol precursor and the appearance of product-related peaks.

Mass Spectrometry: Real-time mass spectrometry techniques can provide detailed information about the molecular weight of species in the reaction mixture, aiding in the identification of transient intermediates and byproducts.

Process Analytical Technology (PAT): The integration of these analytical tools is a core component of Process Analytical Technology, a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.

| Analytical Technique | Information Provided | Application in Synthesis |

| In-situ FTIR/Raman | Functional group changes, concentration | Real-time monitoring of reactant consumption and product formation |

| Process NMR | Structural information, quantification | Detailed mechanistic studies, impurity profiling |

| Real-time MS | Molecular weight of components | Identification of intermediates and byproducts |

Investigation of Alternative Brominating Agents and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. bepls.comresearchgate.net

Alternative Brominating Agents: Traditional brominating agents can be hazardous and produce stoichiometric amounts of waste. N-Bromosuccinimide (NBS) is a common reagent for radical bromination and can be used under milder conditions than elemental bromine. organic-chemistry.org Other alternatives include using bromide salts in conjunction with an oxidant, which can be a more environmentally friendly approach. organic-chemistry.org The use of recyclable brominating agents is also an active area of research.

Green Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids can drastically reduce environmental impact. ijcce.ac.irresearchgate.net

Catalytic Processes: The development of catalytic methods for bromination, rather than stoichiometric reactions, is a key goal of green chemistry. This reduces waste and often allows for milder reaction conditions. For example, certain catalysts can facilitate the use of less reactive but more environmentally benign bromine sources.

By embracing these advanced research directions, the scientific community can unlock the full potential of this compound and its derivatives in a manner that is efficient, scalable, and environmentally responsible.

Q & A

Q. Answer :

- Thiol-alkylation : React 3-bromobenzyl bromide with 2-aminoethanethiol under basic conditions (e.g., triethylamine in dichloromethane). Monitor progress via TLC or LC-MS .

- Protection-deprotection : Use Boc-protected ethylamine to avoid side reactions. Deprotect with TFA post-sulfanyl group coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >95% .

(Advanced) How can regiochemical ambiguity in brominated benzylsulfanyl derivatives be resolved?

Q. Answer :

- X-ray crystallography : Definitive confirmation of regiochemistry (e.g., 3-bromo vs. 4-bromo isomers) .

- 2D NMR (COSY, NOESY) : Correlate aromatic protons to adjacent substituents. For example, NOE interactions between the benzylsulfanyl proton and bromine-substituted aromatic protons confirm positioning .

(Basic) What analytical techniques are critical for characterizing this compound?

Q. Answer :

- NMR spectroscopy : H and C NMR to confirm structure (e.g., δ ~2.8 ppm for -CH-S- and δ ~3.3 ppm for -CH-NH) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic pattern (bromine’s 1:1 Br/Br signature) .

- Elemental analysis : Confirm C, H, N, S, and Br stoichiometry .

(Advanced) How do solvent polarity and pH influence the stability of this compound?

Q. Answer :

- Degradation pathways :

- Acidic conditions : Protonation of the amine may lead to sulfanyl group oxidation. Stabilize with inert atmospheres (N) and antioxidants (e.g., BHT) .

- Polar aprotic solvents : DMF or DMSO can accelerate decomposition at >40°C; use THF or dichloromethane for long-term storage .

- Accelerated stability testing : Perform HPLC analysis under stress conditions (40–60°C, 75% RH) to model shelf life .

(Basic) What safety protocols are essential when handling this compound?

Q. Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (amine and bromine hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HBr gas) .

- Waste disposal : Collect brominated waste separately for halogen-specific treatment .

(Advanced) How can computational modeling optimize reaction conditions for scale-up synthesis?

Q. Answer :

- DFT calculations : Predict transition-state energies for thiol-alkylation steps to identify optimal catalysts (e.g., KCO vs. EtN) .

- Solvent screening : Use COSMO-RS models to select solvents that maximize yield while minimizing byproducts .

- Kinetic modeling : Simulate reaction rates to determine ideal temperature (e.g., 25°C vs. 40°C) and stoichiometry .

(Basic) What are common impurities in this compound synthesis?

Q. Answer :

(Advanced) How can molecularly imprinted polymers (MIPs) improve separation of this compound from complex mixtures?

Q. Answer :

- Template design : Use 2-(4-methoxyphenyl)ethylamine as a structural analog to create MIPs with high affinity for the target’s amine and sulfanyl groups .

- Binding studies : Conduct Scatchard analysis to quantify MIP selectivity (K values) in aqueous/organic phases .

(Basic) What spectroscopic databases or libraries include this compound?

Q. Answer :

- NIST Chemistry WebBook : Compare experimental IR and MS data with reference spectra .

- PubChem : Cross-validate CAS 65185-58-2 (2-bromophenethylamine analogs) for structural insights .

(Advanced) How can contradictory bioactivity data in cellular assays be addressed?

Q. Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects .

- Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity .

- Control experiments : Include bromine-free analogs to isolate the role of the bromobenzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.